6-Amino-1H-pyrazolo[4,3-b]pyridine
Overview
Description
6-Amino-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the molecular formula C6H5N3 . It is a type of heterocyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of 6-Amino-1H-pyrazolo[4,3-b]pyridine involves several steps. One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%). This strategy involves a sequential opening/closing cascade reaction . Another synthesis method involves Friedlander condensation of a synthon with reactive methylenes .
Molecular Structure Analysis
The molecular structure of 6-Amino-1H-pyrazolo[4,3-b]pyridine has been studied using various techniques. For example, a complete vibrational analysis of the molecules was performed using the Pulay DFT-based SQM method . The ground state geometries were optimized using DFT with B3LYP and BLYP and ab initio restricted Hartree-Fock methods with the 6-31G basis set .
Chemical Reactions Analysis
In terms of chemical reactions, it has been found that compound 6b isomerized to the thermodynamically more stable pyrazolo derivative through tandem ring opening and ring closure reactions .
Physical And Chemical Properties Analysis
Pyrazolo[3,4-b]pyridines, including 6-Amino-1H-pyrazolo[4,3-b]pyridine, are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . They exhibit strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) .
Scientific Research Applications
Synthesis of Biologically Active Compounds
6-Amino-1H-pyrazolo[4,3-b]pyridine: serves as a key precursor in the synthesis of various biologically active compounds. Its structure is closely related to purine bases, which are fundamental components of DNA and RNA. This similarity allows for the creation of analogs that can interact with biological systems in unique ways .
Development of Pharmaceutical Agents
Researchers have utilized 6-Amino-1H-pyrazolo[4,3-b]pyridine in the development of pharmaceutical agents targeting a range of diseases. Due to its structural resemblance to adenine and guanine, it has been incorporated into molecules designed to modulate cellular signaling pathways, potentially leading to new treatments for cancer, viral infections, and metabolic disorders .
Agricultural Chemical Research
In the agricultural sector, derivatives of 6-Amino-1H-pyrazolo[4,3-b]pyridine are being explored for their potential use as herbicides and pesticides. The compound’s ability to interfere with specific biological pathways in plants and insects makes it a candidate for developing safer and more effective agrochemicals .
Material Science Applications
The unique electronic and structural properties of 6-Amino-1H-pyrazolo[4,3-b]pyridine make it suitable for material science applications. It can be used in the design of organic semiconductors, which are essential for creating flexible electronic devices, solar cells, and light-emitting diodes (LEDs) .
Catalysis
6-Amino-1H-pyrazolo[4,3-b]pyridine: derivatives have shown promise as catalysts in various chemical reactions. Their ability to stabilize transition states and intermediate compounds can lead to more efficient and selective synthesis processes, which is crucial in industrial chemistry .
Analytical Chemistry
In analytical chemistry, 6-Amino-1H-pyrazolo[4,3-b]pyridine can be employed as a reagent for the detection and quantification of other substances. Its reactivity and the possibility of forming colored complexes with metals make it useful in spectrophotometric analyses .
Future Directions
The future directions for the study and application of 6-Amino-1H-pyrazolo[4,3-b]pyridine are promising. For instance, these compounds have potential applications in the development of Alzheimer’s disease amyloid plaque probes of various modalities for Alzheimer’s disease diagnosis . There is an urgent need for new, improved medicines , and 6-Amino-1H-pyrazolo[4,3-b]pyridine could play a role in this.
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridine derivatives have a wide range of pharmacological properties and are part of various drugs . They are promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .
Mode of Action
It is known that the absorption and emission of pyrazolo[3,4-b]pyridine derivatives depend on the substituent at the c-6 and c-7 position of the pyridine ring . This suggests that the compound may interact with its targets in a manner dependent on its specific structural features.
Biochemical Pathways
Pyrazolo[3,4-b]pyridine derivatives are known to have antiviral and antiproliferative effects, and they can inhibit janus kinase, cyclin-dependent kinase, phosphodiesterase i, and sphingosine-1-phosphate receptor 2 . This suggests that the compound may affect multiple biochemical pathways related to these processes.
Result of Action
Given the known effects of pyrazolo[3,4-b]pyridine derivatives, it can be inferred that the compound may have potential antiviral, antiproliferative, and anti-inflammatory effects, among others .
Action Environment
It is known that the properties of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules
properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUZNYUHNCZAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1H-pyrazolo[4,3-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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